![molecular formula C6H12N2 B12820515 2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
2,6-Diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic structure composed of a six-membered nitrogen heterocycle fused to a cyclopentane ring (Fig. 1). Its unique architecture has attracted attention in drug discovery and total synthesis due to its synthetic versatility .
!DABCO Structure
Méthodes De Préparation
Synthetic Routes::
- DABCO can be synthesized through various methods, including cyclization reactions.
- One common approach involves the cyclization of 1,5-diaminopentane under appropriate conditions.
- Other synthetic routes include ring-closing reactions of suitable precursors.
- DABCO is industrially produced on a larger scale for research and applications.
- Specific industrial methods may involve optimized reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Reactivity::
- DABCO undergoes diverse reactions, including:
Substitution: It can react with alkyl halides or acyl chlorides.
Oxidation: DABCO can be oxidized to its N-oxide form.
Reduction: Reduction of the N-oxide yields DABCO.
Complexation: It forms coordination complexes with metal ions.
Substitution: Alkyl halides, acyl chlorides, and base (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Complexation: Metal salts (e.g., copper sulfate).
- DABCO derivatives with modified substituents are common products.
- N-oxides and coordination complexes are also relevant.
Applications De Recherche Scientifique
DABCO finds applications in:
Organic Synthesis: As a catalyst or reagent in various reactions.
Medicinal Chemistry: It’s used in drug design and synthesis.
Polymer Chemistry: For polymerization reactions.
Coordination Chemistry: In metal-organic frameworks (MOFs).
Mécanisme D'action
- DABCO’s mechanism of action depends on its specific application.
- In catalysis, it acts as a Lewis base, facilitating reactions.
- In drug design, it may interact with biological targets.
Comparaison Avec Des Composés Similaires
- DABCO’s uniqueness lies in its bicyclic structure.
- Similar compounds include:
Piperazine: Another bicyclic nitrogen heterocycle.
Morpholine: A five-membered nitrogen heterocycle.
Propriétés
IUPAC Name |
2,6-diazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNGDKBCYJULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
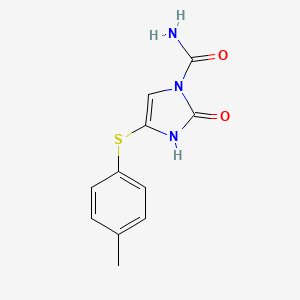
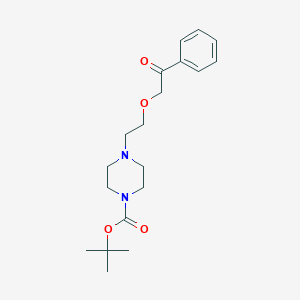
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
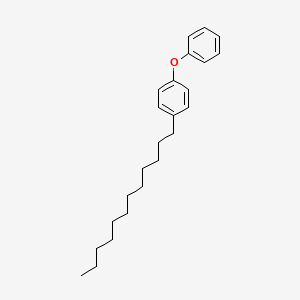

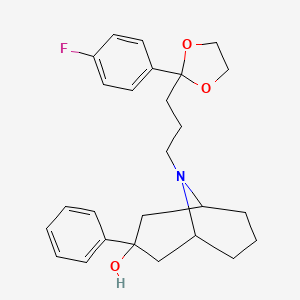
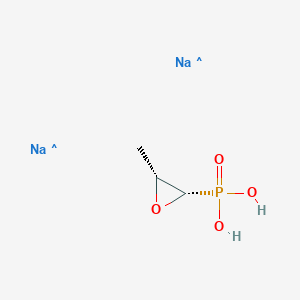
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
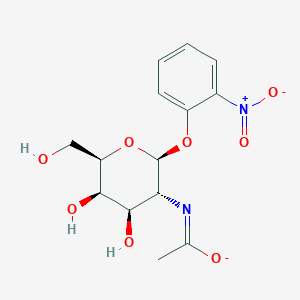

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
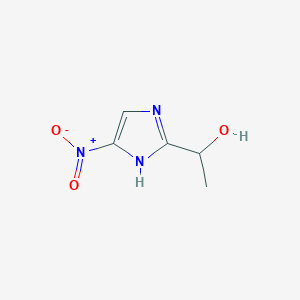
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
